molecular formula C7H4ClNO B8585515 Chlorofuropyridine

Chlorofuropyridine

Cat. No.: B8585515
M. Wt: 153.56 g/mol
InChI Key: GEKACJIDWSLNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorofuropyridine is a heterocyclic compound that belongs to the class of furopyridines. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the second position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chlorofuropyridine typically involves the chlorination of furo[3,2-b]pyridine derivatives. One common method includes the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at the second position of the furopyridine system, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Chlorofuropyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: Chlorofuropyridine stands out due to its fused ring system and the presence of a chlorine atom, which imparts unique chemical properties and reactivity.

Properties

Molecular Formula

C7H4ClNO

Molecular Weight

153.56 g/mol

IUPAC Name

2-chlorofuro[3,2-b]pyridine

InChI

InChI=1S/C7H4ClNO/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H

InChI Key

GEKACJIDWSLNJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(O2)Cl)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Furopyridone (6, 3.26 g, 24.15 mmol) is treated with phosphorus oxychloride (10 ml) at refluxing temperature for 3 hours. After cooling, the dark solution is poured into ice and basified with aqueous sodium hydroxide to pH ˜9. The mixture is extracted with chloroform. After evaporation of the chloroform, the brown oil is applied to flash column chromatography on silica gel to give chlorofuropyridine as yellow crystalline solid (7).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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